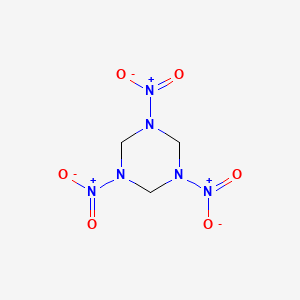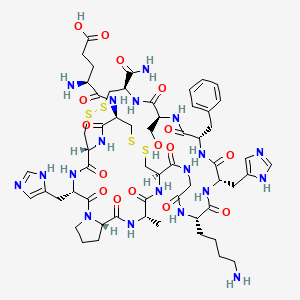
CP 376395 盐酸盐
描述
CP 376395 盐酸盐是一种强效且选择性的促肾上腺皮质激素释放因子受体 1 (CRF1 受体) 拮抗剂。 这种化合物已被证明在介导对恐惧和压力的行为和内分泌反应中起着重要作用 。它广泛用于科学研究,以研究 CRF1 受体及其相关通路。
科学研究应用
CP 376395 盐酸盐具有广泛的科学研究应用,包括:
化学: 用作研究 CRF1 受体及其与其他分子相互作用的工具化合物。
生物学: 用于研究 CRF1 受体在各种生物过程(包括应激反应和行为)中的作用。
医学: 研究其在治疗焦虑、抑郁和其他应激相关疾病等疾病中的潜在治疗应用。
工业: 用于开发针对 CRF1 受体的新的药物 .
作用机制
CP 376395 盐酸盐通过与 CRF1 受体结合并阻断其激活来发挥作用。这阻止了受体与其天然配体促肾上腺皮质激素释放因子相互作用,从而抑制了下游信号通路。 参与的分子靶标包括与 CRF1 受体信号级联相关的各种蛋白质和酶 .
生化分析
Biochemical Properties
CP 376395 Hydrochloride is a potent and selective CRF1 receptor antagonist. It binds at an allosteric site . The Ki values are 12 and >10000 nM for CRF1 and CRF2 receptors respectively . This indicates that CP 376395 Hydrochloride has a high affinity for the CRF1 receptor and a low affinity for the CRF2 receptor .
Cellular Effects
CP 376395 Hydrochloride attenuates CRF-induced activation of the HPA axis in vivo following i.v. administration . This suggests that CP 376395 Hydrochloride can influence cell function by modulating the activity of the HPA axis .
Molecular Mechanism
CP 376395 Hydrochloride exerts its effects at the molecular level by binding at an allosteric site on the CRF1 receptor . This binding interaction inhibits the activation of the CRF1 receptor, thereby attenuating the CRF-induced activation of the HPA axis .
Temporal Effects in Laboratory Settings
It is known that CP 376395 Hydrochloride is orally active , suggesting that it may have a relatively long half-life and could exert its effects over an extended period.
Dosage Effects in Animal Models
It is known that CP 376395 Hydrochloride is orally active , suggesting that it may be effective at relatively low dosages.
准备方法
合成路线和反应条件
CP 376395 盐酸盐的合成涉及多个步骤。关键起始原料是 4-吡啶胺,它经过一系列反应,包括烷基化、甲基化和醚化,形成最终产物。 反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和各种催化剂来促进反应 .
工业生产方法
CP 376395 盐酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大限度地提高产率和纯度。 该化合物通常使用重结晶和色谱等技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型
CP 376395 盐酸盐经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。
还原: 还原反应可以用来修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种用于取代反应的亲核试剂。 反应通常在受控的温度和压力条件下进行,以确保达到预期的结果 .
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化反应可能产生羟基化衍生物,而取代反应可以产生各种取代类似物 .
相似化合物的比较
与其他类似化合物相比,CP 376395 盐酸盐在其对 CRF1 受体的高选择性和效力方面是独一无二的。一些类似化合物包括:
CP 154526 盐酸盐: 另一种 CRF1 受体拮抗剂,具有相似的特性,但化学结构不同。
CP 547632 盐酸盐: 一种具有类似生物活性,但药代动力学特征不同的化合物。
CP 640186 盐酸盐: 另一种 CRF1 受体拮抗剂,具有不同的化学和物理性质
属性
IUPAC Name |
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOZDHQQNYISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058716 | |
| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013933-37-3 | |
| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















